molecular formula C6H13NO B1396172 (3S,6S)-6-Methylpiperidin-3-OL CAS No. 150197-75-4

(3S,6S)-6-Methylpiperidin-3-OL

Cat. No.: B1396172
CAS No.: 150197-75-4
M. Wt: 115.17 g/mol
InChI Key: UAZCJMVDJHUBIA-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,6S)-6-Methylpiperidin-3-OL is a chiral piperidine derivative Piperidines are a class of heterocyclic organic compounds containing a nitrogen atom in a six-membered ring

Scientific Research Applications

(3S,6S)-6-Methylpiperidin-3-OL has several scientific research applications:

Mechanism of Action

The mechanism of action for (3S,6S)-6-Methylpiperidin-3-ol is not specified in the search results. Given its presence in Annona squamosa Linn, a plant with diverse biological activities, it may contribute to these effects, but specific mechanisms are not provided.

Safety and Hazards

The safety and hazards associated with (3S,6S)-6-Methylpiperidin-3-ol are not detailed in the search results. For safety information, one should refer to its MSDS or similar resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6S)-6-Methylpiperidin-3-OL can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde precursor using a suitable reducing agent. For example, the reduction of 6-methylpiperidin-3-one with sodium borohydride or lithium aluminum hydride can yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include catalytic hydrogenation or enzymatic reduction processes .

Chemical Reactions Analysis

Types of Reactions

(3S,6S)-6-Methylpiperidin-3-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 6-methylpiperidin-3-one, while substitution reactions can produce various derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(3S,6S)-6-methylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-2-3-6(8)4-7-5/h5-8H,2-4H2,1H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZCJMVDJHUBIA-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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